REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5]([CH3:13])=[N:6][C:7]([N+:10]([O-])=O)=[CH:8][CH:9]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]1[C:5]([CH3:13])=[N:6][C:7]([NH2:10])=[CH:8][CH:9]=1)[CH3:2]
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Name
|
|
Quantity
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18.2 g
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Type
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reactant
|
Smiles
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C(C)OC=1C(=NC(=CC1)[N+](=O)[O-])C
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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2 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
After reaction
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Type
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FILTRATION
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Details
|
the catalyst was filtered off
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=NC(=CC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |